molecular formula C20H20N6O3S B2581033 N-(2-{[3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}ethyl)acetamide CAS No. 866589-23-3

N-(2-{[3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}ethyl)acetamide

Cat. No.: B2581033
CAS No.: 866589-23-3
M. Wt: 424.48
InChI Key: KQNFEVNEJUXZNR-UHFFFAOYSA-N
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Description

This compound belongs to the triazoloquinazoline class, characterized by a fused triazole-quinazoline core. The molecule features a 4-methylbenzenesulfonyl group at position 3 of the triazoloquinazoline scaffold and an acetamide-substituted ethylamino group at position 3.

Properties

IUPAC Name

N-[2-[[3-(4-methylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-yl]amino]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N6O3S/c1-13-7-9-15(10-8-13)30(28,29)20-19-23-18(22-12-11-21-14(2)27)16-5-3-4-6-17(16)26(19)25-24-20/h3-10H,11-12H2,1-2H3,(H,21,27)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQNFEVNEJUXZNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NCCNC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}ethyl)acetamide typically involves multiple steps:

    Formation of the Triazoloquinazoline Core: This step involves the cyclization of appropriate precursors to form the triazoloquinazoline ring system. Common reagents include hydrazine derivatives and quinazoline precursors under acidic or basic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base such as pyridine or triethylamine.

    Attachment of the Acetamide Moiety: The final step involves the acylation of the intermediate compound with acetic anhydride or acetyl chloride in the presence of a base to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the benzene ring, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the sulfonyl or acetamide positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halides (e.g., bromine or chlorine) and bases (e.g., sodium hydroxide) are commonly employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

N-(2-{[3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}ethyl)acetamide serves as a valuable intermediate in the synthesis of other complex organic molecules. Its unique structure allows for modifications that can lead to new derivatives with enhanced properties.

Biology

Research indicates that compounds within the triazoloquinazoline class exhibit promising biological activities:

  • Antimicrobial Activity : Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains.
  • Antiviral Properties : Some derivatives have demonstrated efficacy against viral infections by interfering with viral replication processes.

Medicine

The therapeutic potential of this compound has been explored in several contexts:

  • Cancer Treatment : Preliminary studies suggest that this compound may inhibit specific cancer cell lines by targeting key signaling pathways involved in cell proliferation.
  • Infectious Diseases : Its ability to disrupt microbial growth positions it as a candidate for developing new antibiotics or antiviral agents.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various triazoloquinazoline derivatives against Gram-positive and Gram-negative bacteria. Results indicated that certain modifications to the sulfonamide group enhanced antibacterial potency significantly.

Case Study 2: Cancer Cell Line Inhibition

In vitro studies demonstrated that this compound effectively inhibited the proliferation of human cancer cell lines by inducing apoptosis through caspase activation pathways.

Mechanism of Action

The mechanism of action of N-(2-{[3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}ethyl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in key biological processes.

    Pathways Involved: It may modulate signaling pathways such as the PI3K-AKT, MAPK, or HIF-1 pathways, influencing cellular functions like proliferation, apoptosis, or metabolism.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogs identified in the evidence:

Compound Name Key Substituents Molecular Weight (g/mol) Reported Activity Reference
Target Compound : N-(2-{[3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}ethyl)acetamide 4-methylbenzenesulfonyl (position 3); acetamide-ethylamino (position 5) ~508.5 (estimated) Not explicitly reported; inferred potential as a kinase inhibitor or herbicide
N-(2-((7-chloro-3-((4-ethylphenyl)sulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)amino)ethyl)acetamide 4-ethylphenylsulfonyl (position 3); chloro (position 7); acetamide-ethylamino ~542.9 (estimated) Higher lipophilicity due to ethyl group; chloro substitution may enhance bioactivity
3-[(2,5-Dimethylphenyl)sulfonyl]-N-(4-methylbenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine 2,5-dimethylphenylsulfonyl (position 3); 4-methylbenzylamino (position 5) ~516.6 (estimated) Enhanced steric hindrance from 2,5-dimethyl group; improved membrane permeability
3-(Benzenesulfonyl)-N-(4-ethoxyphenyl)triazolo[1,5-a]quinazolin-5-amine Benzenesulfonyl (position 3); 4-ethoxyphenylamino (position 5) ~473.5 (estimated) Ethoxy group increases electron density; potential for DNA intercalation
N-[2-(3,4-diethoxyphenyl)ethyl]-3-(4-methylphenyl)triazolo[1,5-a]quinazolin-5-amine 4-methylphenyl (position 3); 3,4-diethoxyphenethylamino (position 5) ~542.6 (estimated) Diethoxy groups improve solubility; possible CNS or herbicide activity

Key Structural and Functional Insights:

Sulfonyl Group Variations: The 4-methylbenzenesulfonyl group in the target compound offers moderate steric bulk and electron-withdrawing effects compared to the 4-ethylphenylsulfonyl () or 2,5-dimethylphenylsulfonyl () analogs. These variations influence binding affinity to targets like kinases or sulfonylurea receptors .

Amino Side-Chain Modifications: The acetamide-ethylamino chain in the target compound may enhance hydrogen-bonding interactions compared to the 4-methylbenzylamino () or phenethylamino () groups. Chiral centers in related triazolopyrimidine derivatives () demonstrate that stereochemistry significantly impacts bioactivity, suggesting that similar stereospecific effects could apply to the target compound .

Biological Activity Trends: Chlorinated analogs () and ethoxy-substituted derivatives () are associated with herbicidal or antifungal activity, aligning with broader trends in agrochemical design () .

Biological Activity

N-(2-{[3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}ethyl)acetamide is a complex compound with significant biological implications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a triazole ring fused with a quinazoline structure, which is known for its diverse biological activities. The presence of the sulfonyl group enhances its solubility and reactivity, making it a suitable candidate for various biological assays.

Molecular Formula

  • Molecular Formula: C27H26N6O2S
  • Molecular Weight: 498.6 g/mol

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study demonstrated that triazole derivatives possess potent activity against various bacterial strains, including:

  • Gram-positive bacteria: Staphylococcus aureus, Streptococcus pyogenes
  • Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa

The Minimum Inhibitory Concentrations (MICs) for these compounds were found to be significantly lower than those of standard antibiotics, indicating their potential as effective antimicrobial agents .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes involved in metabolic pathways. Notably, it showed promising results as an α-glucosidase inhibitor. In vitro studies reported IC50 values ranging from 6.31 to 49.9 μM, which are substantially lower than the standard drug acarbose (IC50 = 750 μM). This suggests that the compound could be beneficial in managing conditions like diabetes by delaying carbohydrate absorption .

Molecular Interactions

The biological activity of this compound is largely attributed to its ability to interact with various biomolecules:

  • Enzyme Binding: The triazole moiety facilitates binding to enzyme active sites, inhibiting their activity.
  • Cell Signaling Modulation: The compound influences cell signaling pathways that regulate metabolic processes and cell proliferation.

Study on Antimicrobial Efficacy

A recent study synthesized several derivatives of the compound and assessed their antimicrobial efficacy using the paper disc diffusion method. The results indicated that certain derivatives exhibited significant antibacterial activity with MIC values below 50 μg/mL against tested pathogens .

Evaluation of Enzyme Inhibition

In another study focusing on α-glucosidase inhibition, the synthesized triazole-acetamide derivatives were tested in vitro. The most active compounds demonstrated a marked reduction in glucose uptake in cell cultures treated with these inhibitors compared to controls .

Data Summary

Activity TypeTest Organisms/TargetsResults (IC50/MIC)
AntimicrobialS. aureus, E. coliMIC < 50 μg/mL
Enzyme Inhibitionα-glucosidaseIC50 = 6.31 - 49.9 μM

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-{[3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}ethyl)acetamide, and how can purity be validated?

  • Methodological Answer : The compound can be synthesized via multi-step organic reactions, including sulfonylation of the triazoloquinazoline core followed by amide coupling. A typical approach involves:

Triazoloquinazoline Core Formation : Cyclization of precursors under controlled conditions (e.g., using POCl₃ or DMF as catalysts) .

Sulfonylation : Reaction with 4-methylbenzenesulfonyl chloride in anhydrous solvents (e.g., DCM or THF) with a base (e.g., triethylamine) .

Amide Coupling : Use of carbodiimide-based reagents (e.g., EDC/HOBt) for the final acetamide linkage .

  • Purity Validation : Employ HPLC (≥95% purity) with UV detection and confirm structural integrity via 1^1H/13^{13}C NMR and high-resolution mass spectrometry (HRMS) .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H NMR to confirm proton environments (e.g., sulfonyl and acetamide groups) and 13^{13}C NMR for carbon skeleton verification .
  • Mass Spectrometry : HRMS to validate molecular weight and isotopic patterns.
  • Infrared Spectroscopy (IR) : Identify functional groups (e.g., sulfonyl S=O stretches at ~1350 cm⁻¹, amide C=O at ~1650 cm⁻¹) .

Q. How should researchers handle stability and storage of this compound?

  • Methodological Answer :

  • Storage : Keep in airtight, light-resistant containers under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis or oxidation .
  • Stability Testing : Conduct accelerated degradation studies under varying pH, temperature, and humidity to identify degradation pathways (e.g., HPLC monitoring over 1–6 months) .

Advanced Research Questions

Q. How can computational methods optimize the synthesis or reactivity of this compound?

  • Methodological Answer :

  • Reaction Path Prediction : Use quantum chemical calculations (e.g., DFT) to model intermediates and transition states, reducing trial-and-error experimentation .
  • Machine Learning (ML) : Train ML models on existing reaction databases to predict optimal solvents, catalysts, or temperatures for yield improvement .
  • Example : ICReDD’s workflow integrates computational screening with experimental validation to narrow reaction conditions .

Q. What experimental design strategies are recommended for studying structure-activity relationships (SAR) of derivatives?

  • Methodological Answer :

  • Design of Experiments (DOE) : Apply factorial designs or response surface methodology (RSM) to systematically vary substituents (e.g., sulfonyl groups, acetamide chains) and assess biological activity .
  • Key Parameters : Include variables like steric bulk, electronic effects, and solubility. Use ANOVA to identify statistically significant contributors to activity .

Q. How should conflicting data in literature about biological activity be addressed?

  • Methodological Answer :

  • Cross-Validation : Replicate experiments under standardized conditions (e.g., cell lines, assay protocols).
  • Meta-Analysis : Compare datasets using tools like p-value heatmaps or effect-size calculations to identify outliers or methodological biases .
  • Mechanistic Studies : Use knock-out models or isotopic labeling to confirm target engagement (e.g., binding assays with 35^{35}S-labeled sulfonyl groups) .

Q. What advanced separation techniques are suitable for isolating intermediates or enantiomers?

  • Methodological Answer :

  • Chiral Chromatography : Use polysaccharide-based columns (e.g., Chiralpak®) with polar organic mobile phases for enantiomeric resolution .
  • Membrane Technologies : Employ nanofiltration or reverse osmosis for solvent recycling or impurity removal in large-scale synthesis .

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